molecular formula C7H8ClNO3S B8723985 4-Chlorophenyl methylsulfamate CAS No. 54838-83-4

4-Chlorophenyl methylsulfamate

Cat. No.: B8723985
CAS No.: 54838-83-4
M. Wt: 221.66 g/mol
InChI Key: LQPXMQWXTFWTIM-UHFFFAOYSA-N
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Description

4-Chlorophenyl methylsulfamate is a sulfamate ester derivative featuring a 4-chlorophenyl group linked to a methylsulfamate moiety. The 4-chlorophenyl group is a common pharmacophore in medicinal chemistry, influencing electronic, steric, and hydrophobic properties, which in turn modulate biological activity and physicochemical stability .

Properties

CAS No.

54838-83-4

Molecular Formula

C7H8ClNO3S

Molecular Weight

221.66 g/mol

IUPAC Name

(4-chlorophenyl) N-methylsulfamate

InChI

InChI=1S/C7H8ClNO3S/c1-9-13(10,11)12-7-4-2-6(8)3-5-7/h2-5,9H,1H3

InChI Key

LQPXMQWXTFWTIM-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)OC1=CC=C(C=C1)Cl

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis

Hydrolysis of sulfamate esters typically yields sulfamic acid derivatives. For 4-chlorophenyl methylsulfamate:

  • Acidic Hydrolysis :
    4-ClC6H4NHSO2OCH3+H2O4-ClC6H4NHSO2OH+CH3OH\text{4-ClC}_6\text{H}_4\text{NHSO}_2\text{OCH}_3 + \text{H}_2\text{O} \rightarrow \text{4-ClC}_6\text{H}_4\text{NHSO}_2\text{OH} + \text{CH}_3\text{OH}
    Catalyzed by H⁺ ions, this reaction mirrors the hydrolysis of other sulfamate esters .

  • Basic Hydrolysis :
    Similar outcomes occur under alkaline conditions, though reaction rates may vary depending on the base strength .

Substitution Reactions

Sulfamate esters like this compound can undergo nucleophilic substitution, particularly at the sulfamate nitrogen. For example:

  • Aminolysis : Reaction with amines (e.g., p-anisidine) may proceed via elimination (E2) or addition-elimination (E1cB) mechanisms, depending on solvent polarity .

    • Mechanism : In polar solvents like acetonitrile, an E1cB mechanism dominates, while less polar solvents favor E2 pathways .

    • Rate Enhancement : Substituents on the sulfamate (e.g., bulky groups) can modulate reaction rates. For instance, N-substituted maleimides react faster in micellar media due to solubilization effects .

Elimination Reactions

Sulfamate esters can undergo elimination to form reactive intermediates like sulfene (R₂NSO₂→R₂N-SO₂+→R₂N=SO₂). For this compound:

  • Formation of Sulfene :
    4-ClC6H4NHSO2OCH34-ClC6H4N=SO2+CH3OH\text{4-ClC}_6\text{H}_4\text{NHSO}_2\text{OCH}_3 \rightarrow \text{4-ClC}_6\text{H}_4\text{N=SO}_2 + \text{CH}_3\text{OH}
    This intermediate is highly reactive and can participate in cycloadditions or other trapping reactions .

  • Conditions : Typically requires strong bases or elevated temperatures .

Reactivity Modulation by Surfactants

The rate of reactions involving sulfamate esters can be influenced by surfactants. For example:

  • Micellar Solubilization : In Diels-Alder or redox reactions, surfactants like SDS or nonionic agents can alter reaction rates by modulating substrate solubilization and local pH .

  • Photochemical Reactions : Surfactants enhance solubilization of hydrophobic substrates, increasing reaction efficiency near catalytic surfaces (e.g., TiO₂) .

Data Table: Key Reaction Parameters

Reaction TypeConditions/ReagentsOutcomeReference
SynthesisMethanol + 4-ClC₆H₄NHSO₂Cl (pyridine)This compound
Hydrolysis (Acidic)H⁺/H₂O4-ClC₆H₄NHSO₂OH + CH₃OH
Aminolysisp-Anisidine (chloroform/acetonitrile)Substitution products
EliminationStrong base/heatSulfene intermediate
Surfactant EffectsSDS/nonionic surfactantsRate modulation in micellar media

Structural and Mechanistic Insights

  • Crystallographic Data : Structural studies of related sulfonamides (e.g., 4-chloro-N-(4-chlorophenyl)benzenesulfonamide) reveal gauche torsions in the C—SO₂—NH—C segment, which may influence reactivity .

  • Solvent Effects : Polar solvents like acetonitrile favor E1cB mechanisms, while nonpolar solvents promote E2 pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The 4-chlorophenyl group is often compared to other para-substituted phenyl groups (e.g., 4-methoxy, 4-nitro, 4-methyl) in terms of molecular properties:

Substituent Compound Example Molecular Weight (g/mol) Synthetic Yield (%) Purity (%)
4-Cl 4-Chlorophenylmethylsulfane 158.64 55.3 70
4-OMe 4-Methoxyphenylmethylsulfane 154.23 68.5 89
4-NO₂ 4-Nitrophenylmethylsulfane Not reported Not reported Not reported

Key Findings :

  • The 4-chlorophenyl group reduces synthetic yield and purity compared to the 4-methoxy analog, likely due to increased steric hindrance or electronic effects during synthesis .
  • Higher molecular weight of the 4-chlorophenyl derivative may influence solubility and bioavailability .
Cytotoxic Activity

In colchicine-binding site inhibitors, the 4-chlorophenyl group as an A-ring substituent demonstrated intermediate cytotoxicity (IC₅₀ values) compared to 4-methoxy and 4-aminophenyl analogs:

  • Order of potency: 4-methoxyphenyl > 4-chlorophenyl > 4-aminophenyl .
Enzyme Inhibition
  • Urease Inhibition :
    • 4-Chlorophenyl-substituted triazolothiadiazoles (e.g., compound 5b ) showed an IC₅₀ of 8.37 ± 0.16 μM, less potent than 4-methylphenyl (5.16 ± 0.14 μM) but more potent than 4-fluorophenyl (6.93 ± 0.14 μM) .
  • Aquaporin-3 (AQP3) Inhibition :
    • A 2,6-dichlorophenyl group (DFP00173) was preferred over 4-chlorophenyl (DFP00172), highlighting the importance of substituent positioning for target affinity .
Antinociceptive Activity
  • 4-Chlorophenyl derivatives exhibited 63.94–77.69% maximum possible effect (MPE) in hot plate and writhing tests, outperforming aspirin in central analgesic activity .

Reactivity and Stability

  • Linear Free Energy Relationships (LFER): The 4-chlorophenyl group in organophosphorus compounds showed distinct Hammett (ρ) and Brönsted (β) coefficients, indicating electron-withdrawing effects that modulate reaction mechanisms .
  • Environmental Stability :
    • Pyrethroids like fenvalerate, containing a 4-chlorophenyl group, exhibit persistence in environmental matrices due to chlorine’s hydrophobic and stabilizing effects .

Q & A

Q. What are the recommended synthetic routes for 4-chlorophenyl methylsulfamate, and how can researchers optimize yield and purity?

Q. Which analytical techniques are most effective for characterizing this compound and its synthetic intermediates?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, with characteristic peaks for the sulfamate group (δ 3.2–3.5 ppm for methyl protons) and aromatic chlorophenyl signals (δ 7.2–7.6 ppm). Mass spectrometry (ESI-MS) provides molecular ion confirmation ([M+H]+ expected at ~221.6 m/z). For purity assessment, reverse-phase HPLC using a C18 column (acetonitrile/water mobile phase) resolves impurities such as residual 4-chlorophenol (retention time ~4.2 min) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound under solvolytic conditions?

Q. What computational strategies are suitable for predicting the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model hydrolysis pathways by optimizing transition-state geometries and calculating activation energies. Use software like Gaussian or ORCA to simulate pH-dependent degradation (e.g., protonation at sulfamate oxygen under acidic conditions). Validate predictions with accelerated stability studies (40°C/75% RH for 4 weeks) and correlate with HPLC-MS degradation profiles .

Q. How can researchers design experiments to assess the environmental impact of this compound degradation products?

  • Methodological Answer : Perform photolytic degradation studies using a xenon arc lamp (simulating sunlight) and analyze products via LC-QTOF-MS. Key degradation intermediates (e.g., 4-chlorophenol, methylsulfamic acid) should be tested for ecotoxicity using Daphnia magna acute toxicity assays (EC50 values) and algal growth inhibition tests. Compare results with regulatory thresholds (e.g., OECD Guidelines 201/202) .

Methodological Best Practices

Q. How should researchers ensure reproducibility in synthesizing and testing this compound derivatives?

  • Answer : Document all synthetic steps with exact stoichiometry, solvent grades, and equipment calibration details (e.g., NMR shim settings). Use internal standards (e.g., deuterated solvents for NMR, certified reference materials for HPLC) to normalize data. For biological assays, include positive controls (e.g., neostigmine methylsulfate for cholinesterase inhibition studies) and validate protocols across multiple labs .

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